molecular formula C17H14F2N2OS B2784839 (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone CAS No. 851865-06-0

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone

Cat. No.: B2784839
CAS No.: 851865-06-0
M. Wt: 332.37
InChI Key: DGVCVDWTASJZST-UHFFFAOYSA-N
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Description

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of fluorine atoms on the phenyl rings and a methanone group attached to a dihydroimidazole ring. The unique structural features of this compound make it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with 3-fluorobenzyl mercaptan in the presence of a base to form an intermediate. This intermediate is then reacted with dihydroimidazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the methanone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Industrially, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)(3-phenyloxiran-2-yl)methanone
  • (4-Fluorophenyl)(pyridin-4-yl)methanone
  • Bis(4-fluorophenyl)methanone

Uniqueness

Compared to similar compounds, (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone stands out due to its unique combination of fluorinated phenyl rings and a dihydroimidazole core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2OS/c18-14-6-4-13(5-7-14)16(22)21-9-8-20-17(21)23-11-12-2-1-3-15(19)10-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVCVDWTASJZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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